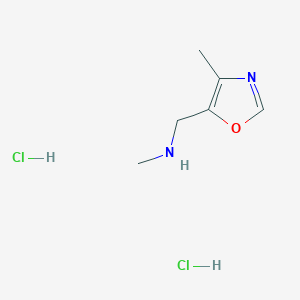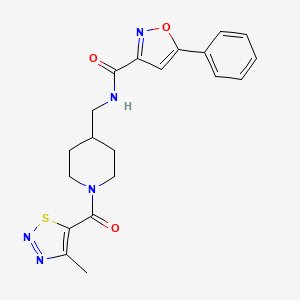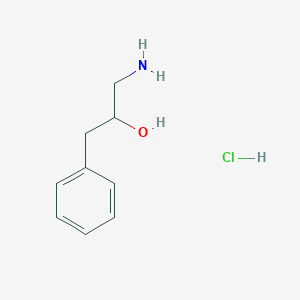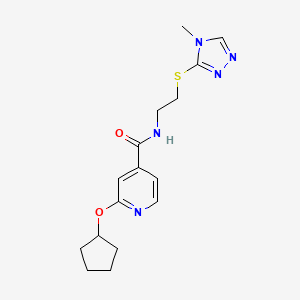
N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, one oxygen atom, and one nitrogen atom . Oxazole derivatives have been known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the reaction of certain precursors under specific conditions . For example, a method for direct arylation of oxazoles has been developed, which is regio- and stereospecific with respect to bromoalkenes and tolerates a wide range of functional groups .Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride” includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride” can be inferred from its structure. For instance, it is likely to be soluble in water and other polar solvents due to the presence of the polar oxazole ring .Aplicaciones Científicas De Investigación
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered interest for their biological activity. Researchers have investigated novel methods of synthesizing indoles due to their importance. In particular, the construction of indoles as moieties in selected alkaloids has been a focus of study . These indole derivatives may have applications in cancer treatment, antimicrobial agents, and other therapeutic areas.
Antibacterial and Antimycobacterial Activity
The derivatives of 1,3-diazole, which share structural similarities with EN300-6740653, exhibit diverse biological activities. Among these, antibacterial and antimycobacterial properties stand out. These compounds have potential applications in combating bacterial infections and tuberculosis .
Cytotoxic Properties
1,3,4-Thiadiazole derivatives, similar in structure to EN300-6740653, have been studied for their cytotoxic activity. The nature of substituents on the C-5 phenyl ring significantly influences their cytotoxic properties. Understanding these relationships can guide the design of novel compounds with improved efficacy .
Antifungal Activity
Indazole-containing compounds, akin to EN300-6740653, have been investigated for their antifungal properties. Electropositivity appears to enhance antifungal activity, making this an interesting avenue for further exploration .
Antitubercular Activity
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, which incorporate both pyridine and indole moieties, were evaluated for in vitro antitubercular activity. These compounds could potentially contribute to tuberculosis treatment .
Mecanismo De Acción
Target of Action
The primary target of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride, also known as EN300-6740653, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
EN300-6740653 interacts with its target, hCA II, by acting as an isoform-selective inhibitor . This means it preferentially binds to and inhibits the activity of hCA II over other isoforms of the enzyme . The inhibition of hCA II disrupts the enzyme’s normal function, leading to changes in the physiological processes it is involved in .
Biochemical Pathways
The inhibition of hCA II by EN300-6740653 affects various biochemical pathways. hCA II is involved in the regulation of pH and fluid balance in various tissues, and its inhibition can lead to changes in these processes . Additionally, hCA II plays a role in the transport of carbon dioxide and bicarbonate between tissues and lungs, and its inhibition can affect this process .
Result of Action
The inhibition of hCA II by EN300-6740653 leads to changes in the physiological processes that the enzyme is involved in. For example, it can affect the regulation of pH and fluid balance in various tissues, and the transport of carbon dioxide and bicarbonate between tissues and lungs . The specific molecular and cellular effects of these changes depend on the specific physiological context.
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMAZOZRBHVKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2763002.png)
![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)
![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2763009.png)
![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2763014.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)